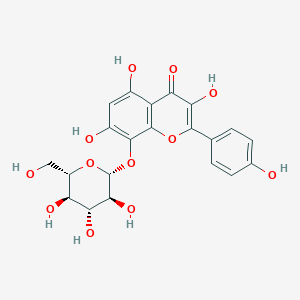

Herbacin

Description

Structure

3D Structure

Properties

CAS No. |

11021-22-0 |

|---|---|

Molecular Formula |

C21H20O12 |

Molecular Weight |

464.4 g/mol |

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O12/c22-6-11-13(26)15(28)17(30)21(31-11)33-19-10(25)5-9(24)12-14(27)16(29)18(32-20(12)19)7-1-3-8(23)4-2-7/h1-5,11,13,15,17,21-26,28-30H,6H2/t11-,13-,15+,17-,21+/m0/s1 |

InChI Key |

WWEKCPWUOZWBRI-USXYKIIOSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Synonyms |

Herbacetin 8-O-β-D-glucopyranoside; 8-(β-D-Glucopyranosyloxy)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; Herbacin (glycoside) |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Herbacetin 8-O-glucoside in Plants: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Herbacetin (B192088) 8-O-glucoside, a naturally occurring flavonoid glycoside predominantly found in plants such as flaxseed (Linum usitatissimum), has garnered significant interest for its potential pharmacological activities, including antioxidant and anti-inflammatory properties. Understanding its biosynthesis is critical for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the biosynthetic pathway of herbacetin 8-O-glucoside in plants. It details the enzymatic steps from primary metabolites to the final glycosylated product, summarizes key enzymes, presents detailed experimental protocols for pathway elucidation, and discusses the regulatory mechanisms governing its synthesis. This document is intended to serve as a foundational resource for researchers aiming to investigate and harness this promising natural compound.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a C6-C3-C6 backbone structure, synthesized via the phenylpropanoid pathway. Herbacetin (8-hydroxykaempferol) is a flavonol, a subclass of flavonoids, distinguished by an additional hydroxyl group at the 8-position of the A-ring. In plants, flavonoids are typically found in their glycosylated forms, which enhances their stability and solubility. Herbacetin 8-O-glucoside is the glycoside of herbacetin where a glucose molecule is attached to the hydroxyl group at the 8-position. This glycosylation is a crucial final step in the biosynthesis, catalyzed by a specific UDP-glycosyltransferase.

The Biosynthetic Pathway of Herbacetin 8-O-glucoside

The biosynthesis of herbacetin 8-O-glucoside is a multi-step process that begins with the general phenylpropanoid pathway, branches into the flavonoid pathway to produce the flavonol backbone, and culminates in specific hydroxylation and glycosylation steps.

Phenylpropanoid Pathway and Chalcone (B49325) Synthesis

The pathway initiates with the aromatic amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three core enzymes:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

This activated molecule serves as a key precursor for flavonoid biosynthesis. Chalcone synthase (CHS) , a type III polyketide synthase, then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

Flavanone and Dihydroflavonol Formation

Naringenin chalcone is subsequently isomerized by chalcone isomerase (CHI) to produce the flavanone, naringenin. Naringenin is a central intermediate and a critical branch point in the flavonoid pathway. It is then hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, to yield dihydrokaempferol.

Flavonol Backbone Synthesis: Kaempferol (B1673270)

Dihydrokaempferol is converted to the flavonol kaempferol by flavonol synthase (FLS) , which introduces a double bond between the C2 and C3 atoms of the C-ring. Kaempferol is the direct aglycone precursor for herbacetin.

8-Hydroxylation: The Formation of Herbacetin

The key step in forming the herbacetin aglycone is the hydroxylation of kaempferol at the 8-position. This reaction is catalyzed by a Flavonoid 8-hydroxylase (F8H) .[1][2] F8H enzymes are typically FAD and NADPH-dependent monooxygenases.[2][3][4] An F8H has been cloned and characterized from Lotus japonicus (LjF8H), which was shown to hydroxylate various flavonoids, including quercetin, at the 8-position.[3][4][5] This class of enzymes is responsible for producing the 8-hydroxyflavonol core of herbacetin from kaempferol.

8-O-Glucosylation: The Final Step

The final step is the transfer of a glucose moiety from UDP-glucose to the 8-hydroxyl group of herbacetin. This glycosylation is catalyzed by a specific UDP-glucosyltransferase (UGT) . While numerous UGTs have been identified in flax (Linum usitatissimum), a plant known to produce herbacetin, the specific UGT responsible for this 8-O-glucosylation has not yet been functionally characterized.[6][7] Based on the known mechanisms of flavonoid biosynthesis, a putative UGT belonging to the large UGT gene family is responsible for this terminal step.[8]

Key Enzymes in the Pathway

The biosynthesis of herbacetin 8-O-glucoside relies on a series of enzymes from different families. The key enzymes and their specific roles are summarized below.

| Enzyme | Abbreviation | Enzyme Class | Function in Pathway | Substrate(s) | Product(s) |

| Phenylalanine ammonia-lyase | PAL | Lyase | First committed step in phenylpropanoid biosynthesis | L-Phenylalanine | Cinnamic Acid |

| Cinnamate-4-hydroxylase | C4H | Cytochrome P450 | Hydroxylation of cinnamic acid | Cinnamic Acid | p-Coumaric Acid |

| 4-Coumarate:CoA ligase | 4CL | Ligase | Activation of p-coumaric acid | p-Coumaric Acid | p-Coumaroyl-CoA |

| Chalcone synthase | CHS | Type III PKS | Forms the chalcone backbone | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |

| Chalcone isomerase | CHI | Isomerase | Cyclization of chalcone to flavanone | Naringenin Chalcone | Naringenin |

| Flavanone 3-hydroxylase | F3H | Dioxygenase | 3-hydroxylation of flavanone | Naringenin | Dihydrokaempferol |

| Flavonol synthase | FLS | Dioxygenase | Desaturation to form flavonol | Dihydrokaempferol | Kaempferol |

| Flavonoid 8-hydroxylase | F8H | Monooxygenase | 8-hydroxylation of kaempferol | Kaempferol | Herbacetin |

| UDP-glucosyltransferase | UGT | Glycosyltransferase | 8-O-glucosylation of herbacetin | Herbacetin, UDP-glucose | Herbacetin 8-O-glucoside |

| Table 1: Key enzymes involved in the biosynthesis of herbacetin 8-O-glucoside. |

Note: Quantitative kinetic data (Km, Vmax, kcat) for the specific F8H acting on kaempferol and the putative UGT acting on herbacetin are not yet available in the public domain and represent a key area for future research.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify and characterize the enzymes involved in the final steps of herbacetin 8-O-glucoside biosynthesis.

Identification and Cloning of Candidate F8H and UGT Genes

The identification of the specific genes encoding F8H and the putative 8-O-UGT from a source plant like Linum usitatissimum is the first critical step.

-

Transcriptome Analysis: Perform RNA-seq on tissues known to accumulate herbacetin 8-O-glucoside. Identify candidate F8H and UGT genes whose expression profiles are highly correlated with the accumulation of the target compound.

-

Homology-Based Cloning: Design degenerate primers based on conserved regions of known F8H enzymes (e.g., from Lotus japonicus) and flavonoid UGTs to amplify cDNA fragments from the target plant.

-

Full-Length cDNA Isolation: Use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length coding sequences of the candidate genes.

Heterologous Expression and Purification of Recombinant Enzymes

Functional characterization requires the production of active enzymes.

-

Vector Construction: Subclone the full-length coding sequences of the candidate F8H and UGT genes into an appropriate expression vector (e.g., pET-28a(+) for E. coli or pYES2 for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG concentration, temperature, induction time).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Confirm protein purity and concentration using SDS-PAGE and a Bradford assay.

In Vitro Enzyme Assays

Protocol for Flavonoid 8-hydroxylase (F8H) Assay:

-

Reaction Mixture Preparation: In a total volume of 100 µL, prepare the following reaction mixture in a microcentrifuge tube:

-

100 mM Potassium phosphate (B84403) buffer (pH 7.5)

-

1 mM NADPH

-

10 µM FAD

-

100 µM Kaempferol (substrate, dissolved in DMSO)

-

1-5 µg of purified recombinant F8H protein

-

-

Incubation: Initiate the reaction by adding the enzyme. Incubate at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 20 µL of 1 M HCl.

-

Extraction: Extract the reaction products by adding 200 µL of ethyl acetate (B1210297). Vortex thoroughly and centrifuge to separate the phases.

-

Analysis: Evaporate the ethyl acetate phase to dryness and redissolve the residue in methanol. Analyze the products using HPLC or LC-MS.

Protocol for UDP-glucosyltransferase (UGT) Assay:

-

Reaction Mixture Preparation: In a total volume of 50 µL, prepare the following reaction mixture:

-

50 mM Tris-HCl buffer (pH 7.0)

-

2 mM UDP-glucose (sugar donor)

-

100 µM Herbacetin (acceptor substrate, dissolved in DMSO)

-

1-5 µg of purified recombinant UGT protein

-

-

Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Start the reaction by adding the enzyme. Incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol.

-

Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant directly by HPLC or LC-MS to detect the formation of herbacetin 8-O-glucoside.

Product Identification by HPLC and LC-MS

-

HPLC System: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is effective for separating flavonoids.

-

Detection: Monitor at wavelengths characteristic for flavonols (e.g., 280 nm and 350 nm).

-

LC-MS/MS: For unambiguous product identification, couple the HPLC to a mass spectrometer. Compare the retention time and mass spectrum (including fragmentation pattern) of the enzymatic product with an authentic standard of herbacetin 8-O-glucoside.

Regulation of the Biosynthesis Pathway

The biosynthesis of flavonoids is tightly regulated at the transcriptional level. The expression of the structural genes (PAL, CHS, FLS, etc.) is controlled by a combination of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[9] These proteins can form a ternary complex (MBW complex) that binds to the promoters of the flavonoid biosynthesis genes and activates their transcription.

The expression of these regulatory genes is, in turn, influenced by developmental cues (e.g., tissue type, developmental stage) and environmental stimuli (e.g., UV light, pathogen attack, nutrient status). It is highly probable that the genes encoding F8H and the specific 8-O-UGT are co-regulated with other genes in the flavonol biosynthesis pathway, providing a basis for their identification through co-expression analysis.

Conclusion and Future Outlook

This guide outlines the current understanding of the herbacetin 8-O-glucoside biosynthesis pathway in plants. While the upstream pathway leading to the kaempferol precursor is well-established, and the key hydroxylation step catalyzed by a flavonoid 8-hydroxylase has been identified, a significant knowledge gap remains. The specific UDP-glucosyltransferase responsible for the final 8-O-glucosylation of herbacetin has yet to be isolated and characterized.

Future research should focus on the functional characterization of candidate UGTs from herbacetin-producing plants like flax. The successful identification and kinetic characterization of this enzyme will complete our understanding of the pathway and open the door for the heterologous production of herbacetin 8-O-glucoside in microbial or plant-based systems, facilitating its further investigation for pharmaceutical and nutraceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. An NADPH and FAD dependent enzyme catalyzes hydroxylation of flavonoids in position 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Identification of a Flavin Monooxygenase-Like Flavonoid 8-Hydroxylase with Gossypetin Synthase Activity from Lotus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phylogenomic analysis of UDP glycosyltransferase 1 multigene family in Linum usitatissimum identified genes with varied expression patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genome-Wide Analysis of the UGT Gene Family and Identification of Flavonoids in Broussonetia papyrifera - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]

Herbacetin 8-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herbacetin (B192088) 8-O-glucoside, a naturally occurring flavonoid, is gaining attention within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the known natural sources, distribution, and quantitative analysis of this compound. Detailed experimental protocols for extraction and quantification are presented, along with a discussion of its potential mechanism of action. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

Herbacetin 8-O-glucoside has been identified in a select number of plant species, with its concentration and distribution varying among them. The primary documented sources are detailed below.

Linum usitatissimum (Flaxseed)

Flaxseed is a prominent and well-documented source of herbacetin glycosides. Specifically, a closely related compound, herbacetin diglucoside (HDG), has been quantified in flaxseed cakes, the by-product of oil extraction.

Allium triquetrum (Three-cornered Leek)

Herbacetin 8-O-glucoside, also known as herbacin, has been reported to be present in Allium triquetrum.[1] However, quantitative data regarding its concentration in different parts of the plant, such as the bulbs and flowers, is not yet available in the literature. Both the flowers and bulbs of this plant have been investigated for other flavonoids, such as kaempferol (B1673270) glycosides.

Sedum Species

Several species within the Sedum genus (stonecrops) have been found to contain various herbacetin glycosides. Notably, herbacetin glycosides have been identified in Sedum kamtschaticum and S. takesimense. While these findings confirm the presence of this class of compounds, specific quantitative data for herbacetin 8-O-glucoside in these species is still lacking. Studies have also isolated other herbacetin glycosides from the leaves and stems of Sedum japonicum.

Other Potential Sources

Related herbacetin glycosides have been isolated from other plant species, suggesting that herbacetin 8-O-glucoside may also be present. These include Malope trifida and Equisetum hyemale.

Quantitative Data

Quantitative analysis has been primarily focused on flaxseed. The concentration of herbacetin diglucoside (HDG) in flaxseed cakes has been determined using High-Performance Liquid Chromatography (HPLC).

| Plant Source | Plant Part | Compound | Concentration (mg/g Dry Weight) | Reference |

| Linum usitatissimum | Seed Cake | Herbacetin Diglucoside (HDG) | 5.76 | [2] |

Note: The exact structure of "herbacetin diglucoside" in this study was not specified as the 8-O-glucoside; however, it represents a closely related and quantitatively significant herbacetin glycoside in flaxseed.

Experimental Protocols

The following protocols are based on established methodologies for the extraction and quantification of herbacetin glycosides from plant materials.

Microwave-Assisted Extraction (MAE) of Herbacetin Diglucoside from Flaxseed Cake

This method provides a rapid and efficient extraction of herbacetin glycosides.[2]

3.1.1. Materials and Reagents

-

Flaxseed cake (ground to a fine powder)

-

Methanol (HPLC grade)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

0.45 µm syringe filters

3.1.2. Extraction Procedure

-

Prepare a 0.1 M NaOH solution in 70% (v/v) aqueous methanol.

-

Weigh 0.2 g of ground flaxseed cake into a microwave extraction vessel.

-

Add 17.9 mL of the extraction solvent to the vessel.

-

Secure the vessel in a microwave reactor.

-

Irradiate the sample at 150 W for 6 minutes.

-

Allow the vessel to cool to room temperature.

-

Centrifuge the extract to pellet the solid material.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This protocol is suitable for the separation and quantification of herbacetin glycosides.[1][2]

3.2.1. HPLC System and Conditions

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Methanol or acetonitrile.

-

Gradient: A suitable gradient program to ensure separation of the analyte from other matrix components.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Column Temperature: 35 °C.

3.2.2. Quantification

Quantification is achieved by creating a calibration curve using a purified standard of the target herbacetin glycoside. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.

Potential Mechanism of Action: Signaling Pathways

While direct studies on the signaling pathways of herbacetin 8-O-glucoside are limited, the biological activity of its aglycone, herbacetin, provides significant insights. Flavonoid glycosides are often hydrolyzed in vivo to their aglycones, which are then able to exert their biological effects.

In Vivo Hydrolysis of Flavonoid Glycosides

The conversion of flavonoid glycosides to their biologically active aglycones can occur in the human body. This hydrolysis can be mediated by enzymes present in saliva and by the gut microbiota. This enzymatic cleavage is a critical step for the absorption and subsequent bioactivity of these compounds.

Caption: In vivo conversion of herbacetin 8-O-glucoside to its active aglycone.

Anti-inflammatory Signaling Pathway of Herbacetin

Research on herbacetin has shown that it can exert anti-inflammatory effects by inhibiting the SGK1/NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

Mechanism:

-

Inflammatory Stimulus: An inflammatory stimulus, such as lipopolysaccharide (LPS), activates cellular signaling cascades.

-

SGK1 Activation: This leads to the activation of serum/glucocorticoid-regulated kinase 1 (SGK1).

-

NF-κB Activation: Activated SGK1 promotes the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

-

Pro-inflammatory Cytokine Production: Activated NF-κB translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

-

Herbacetin Inhibition: Herbacetin has been shown to inhibit the activation of SGK1, thereby preventing the subsequent activation of NF-κB and reducing the production of pro-inflammatory cytokines.[3]

Caption: Inhibition of the SGK1/NF-κB pathway by herbacetin.

Conclusion and Future Directions

Herbacetin 8-O-glucoside is a promising natural product with documented presence in several plant species, most notably flaxseed. While quantitative data is available for a related compound in flaxseed, further research is needed to quantify herbacetin 8-O-glucoside in other identified sources like Allium triquetrum and Sedum species. The detailed experimental protocols provided herein offer a solid foundation for future analytical studies. Understanding the direct biological activities of the glycoside form, in addition to its aglycone, will be crucial for elucidating its full therapeutic potential. Further investigation into its mechanisms of action and bioavailability will be vital for its development as a potential therapeutic agent.

References

- 1. Inhibitory effect of flavonoid glycosides on digestive enzymes: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Herbacetin and gossypetin glycosides from Sedum kamtschaticum Fisch. & C. A. Mey. and S. takesimense Nakai, and their antioxidant, anti-aging, and monoamine oxidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Saliva-Mediated Hydrolysis of Eugenyl-β-D-Glucoside and Fluorescein-di-β-D-Glucoside in In Vivo and In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Ethnobotanical Background of Plants Containing Herbacetin Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbacetin (B192088), a flavonol distinguished by its unique 8-hydroxyl group, and its glycosidic derivatives, represent a promising class of bioactive compounds. Found across various plant families, these molecules have garnered significant interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the ethnobotanical origins of plants rich in herbacetin glycosides, detailed experimental protocols for their study, and an exploration of their molecular mechanisms of action. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Ethnobotanical Background and Key Plant Sources

The traditional use of plants containing herbacetin glycosides often correlates with the known biological activities of these compounds. This section explores the ethnobotanical heritage of key plant genera where herbacetin glycosides are found.

Rhodiola Species (Roseroot)

-

Ethnobotanical Uses: Rhodiola species, particularly Rhodiola rosea, have a long history of use in traditional medicine in Eastern Europe and Asia.[1] Revered as adaptogens, they have been traditionally used to enhance physical and mental performance, combat fatigue, alleviate stress, and treat symptoms of depression.[1][2] Certain species are also used in Traditional Chinese Medicine to tonify "qi," activate blood circulation, and for conditions like high-altitude sickness.[3]

-

Herbacetin Glycosides Present: Rhodiola species are a rich source of various herbacetin glycosides, including Rhodionin (Herbacetin 7-O-α-L-rhamnopyranoside), Rhodiosin, and Rhodionidin.[4]

Ephedra Species (Ma Huang)

-

Ethnobotanical Uses: Ephedra sinica, known as Ma Huang in Traditional Chinese Medicine, has been used for centuries to treat respiratory ailments such as asthma, bronchitis, colds, and congestion.[5][6] Its traditional application centers on inducing perspiration and alleviating wheezing.[7]

-

Herbacetin Glycosides Present: Ephedra species contain herbacetin glycosides such as Herbacetin 7-O-neohesperidoside and Herbacetin 7-O-glucoside.[4][8]

Linum usitatissimum (Flaxseed)

-

Ethnobotanical Uses: Flaxseed has been consumed for its health benefits for thousands of years.[9] Traditional uses include as a laxative, and its mucilaginous nature has been employed in "linseed tea" as a demulcent for coughs, colds, and bronchial issues.[10][11] Poultices of crushed linseed have also been applied externally to relieve inflammation.[10]

-

Herbacetin Glycosides Present: Flaxseed is a known source of Herbacetin diglucoside (HDG).[4]

Malope trifida (Mallow-wort)

-

Ethnobotanical Uses: Primarily known as an ornamental plant, the ethnobotanical information on the medicinal uses of Malope trifida is limited.[12][13] However, it belongs to the Malvaceae family, many members of which have been used in traditional medicine for their soothing, mucilaginous properties.[14]

-

Herbacetin Glycosides Present: Malope trifida has been identified as a source of Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside.[4][15]

Sedum Species (Stonecrop)

-

Ethnobotanical Uses: Sedum kamtschaticum has been utilized in folk medicine in North-East Asia for treating inflammatory conditions, traumatic injuries, and burns.[16] Other Sedum species have also been used traditionally for their purported anti-inflammatory and circulatory stimulating effects.

-

Herbacetin Glycosides Present: Various herbacetin glycosides have been identified in Sedum species, including in Sedum kamtschaticum and Sedum takesimense.[2][17][18]

Quantitative Data

This section summarizes the available quantitative data on the content of herbacetin glycosides in various plant materials and their biological activities.

Table 1: Content of Herbacetin Glycosides in Plant Materials

| Plant Species | Plant Part | Herbacetin Glycoside(s) | Concentration | Reference(s) |

| Linum usitatissimum | Seed Cakes | Herbacetin diglucoside (HDG) | 5.76 mg/g DW | [5] |

| Rhodiola rosea | Rhizomes and Roots | Rhodiosin and Herbacetin | 760–6300 µg/mL of extract | |

| Ephedra sinica | Terrestrial Stem | Herbacetin glycosides | Sum of glycosides ~0.1% of extract | |

| Rhodiola sachalinensis | Root | Rhodionin and Rhodiosin | Not specified | [6] |

| Malope trifida | Calyx and Epicalyx | Herbacetin 3-O-β-glucopyranoside-8-O-β-glucuronopyranoside | Not specified | [9] |

| Sedum kamtschaticum | Aerial parts | Herbacetin glycosides | Not specified | [2] |

Table 2: Biological Activity of Herbacetin and its Glycosides

| Compound | Biological Activity | Assay | IC₅₀ Value | Reference(s) |

| Rhodionin | Antioxidant | DPPH radical scavenging | 19.49 ± 0.21 µM | [6] |

| Rhodiosin | Antioxidant | DPPH radical scavenging | 27.77 ± 0.61 µM | [6] |

| Rhodionin | Antioxidant | NBT superoxide (B77818) scavenging | 13.19 ± 3.27 µM | [6] |

| Rhodiosin | Antioxidant | NBT superoxide scavenging | 9.92 ± 0.77 µM | [6] |

| Rosavin (related Rhodiola compound) | Antioxidant | DPPH radical scavenging | 5.86 µg/mL | [19] |

| Herbacetin | Anti-inflammatory | Nitric Oxide Production | ~10-20 µM | |

| Hesperetin-7-O-glucoside (structurally related flavonoid glycoside) | Anti-inflammatory | Nitric Oxide Production | 5 µM significantly reduced NO | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of herbacetin glycosides. This section provides protocols for key experimental procedures.

Extraction of Herbacetin Glycosides

1. Microwave-Assisted Extraction (MAE) of Herbacetin Diglucoside from Flaxseed Cakes

-

Plant Material: Dried and powdered flaxseed cakes.

-

Solvent: 0.1 M NaOH in 70% (v/v) aqueous methanol (B129727).

-

Protocol:

-

Mix the powdered flaxseed cake with the solvent at a specified solid-to-liquid ratio.

-

Place the mixture in a microwave extraction vessel.

-

Irradiate the sample at a microwave power of 150 W for 6 minutes.

-

After extraction, allow the vessel to cool.

-

Filter the extract through a 0.45 µm filter before HPLC analysis.

-

2. Ultrasonic-Assisted Extraction (UAE) of Flavonoids from Rhodiola Rhizomes

-

Plant Material: Dried and ground Rhodiola rosea rhizomes.

-

Solvent: 50% aqueous ethanol.

-

Protocol:

-

Mix the ground rhizomes with the solvent at a solid/solvent ratio of 1:20 (w/v).

-

Place the mixture in an ultrasonic bath.

-

Perform the extraction for 1 hour at 25°C.

-

Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Isolation and Purification

Column Chromatography for Flavonoid Glycoside Isolation from Ephedra Extract

-

Starting Material: n-Butanol extract of Ephedra herb.

-

Stationary Phases: Diaion HP-20, Sephadex LH-20, MCI-GEL CHP-20P, and/or YMC GEL ODS-AQ.

-

Mobile Phase: Stepwise gradient of aqueous methanol.

-

Protocol:

-

Dissolve the n-butanol extract in an appropriate solvent and apply it to a Diaion HP-20 column.

-

Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 20% to 60% methanol).

-

Collect fractions and monitor by TLC or HPLC.

-

Combine fractions containing the target herbacetin glycosides.

-

Further purify the combined fractions using Sephadex LH-20, MCI-GEL CHP-20P, or reverse-phase (YMC GEL ODS-AQ) column chromatography with aqueous methanol as the eluent to yield the pure compounds.[12]

-

Quantification

High-Performance Liquid Chromatography (HPLC) for Herbacetin Glycoside Quantification

-

System: A standard HPLC system with a UV or photodiode array (PDA) detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm or 370 nm.

-

Protocol:

-

Prepare a stock solution of the purified herbacetin glycoside standard of known concentration.

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Inject the standards and the prepared plant extracts into the HPLC system.

-

Record the peak areas of the herbacetin glycoside in the standards and samples.

-

Construct a calibration curve by plotting peak area against concentration for the standards.

-

Calculate the concentration of the herbacetin glycoside in the samples based on the calibration curve.

-

Biological Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)

-

Reagents: DPPH solution in methanol (typically 0.1 mM), test samples, and a positive control (e.g., ascorbic acid).

-

Protocol:

-

Prepare various concentrations of the test sample and positive control in a suitable solvent.

-

In a 96-well plate or cuvettes, mix the sample solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[5]

-

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (Cytotoxicity/Anticancer Activity)

-

Materials: Cancer cell line, cell culture medium, MTT reagent (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO).

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the herbacetin glycoside for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

3. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Reagents: Lipopolysaccharide (LPS), Griess reagent.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the herbacetin glycoside for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the concentration of nitrite (B80452) (a stable product of NO) from a standard curve of sodium nitrite.

-

Calculate the percentage of NO inhibition.

-

Signaling Pathways and Experimental Workflows

Herbacetin and its glycosides exert their biological effects by modulating key cellular signaling pathways.

PI3K/Akt/NF-κB Signaling Pathway

Herbacetin has been shown to exert anti-inflammatory effects by suppressing the activation of the PI3K/Akt/NF-κB pathway.[4][5] This pathway is a critical regulator of the inflammatory response.

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by herbacetin.

MAPK (JNK and p38) Signaling Pathway

Herbacetin also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the JNK and p38 branches, which are involved in inflammation and apoptosis.

Caption: Modulation of the JNK and p38 MAPK pathways by herbacetin.

General Experimental Workflow

The following diagram illustrates a general workflow for the study of herbacetin glycosides from plant sources.

Caption: General workflow for studying herbacetin glycosides.

Conclusion

The rich ethnobotanical history of plants containing herbacetin glycosides provides a valuable foundation for modern drug discovery and development. The traditional uses of these plants for inflammatory and respiratory conditions, as well as for enhancing overall well-being, are now being substantiated by scientific research into the pharmacological activities of their constituent herbacetin glycosides. This technical guide has provided a comprehensive overview of the key plant sources, quantitative data, detailed experimental protocols, and molecular mechanisms associated with these promising natural compounds. It is anticipated that this information will serve as a valuable resource for researchers and scientists in their efforts to unlock the full therapeutic potential of herbacetin and its derivatives. Further research is warranted to elucidate the complete quantitative profile of herbacetin glycosides in a wider range of plant species and to conduct preclinical and clinical studies to validate their efficacy and safety.

References

- 1. In Vitro and In Vivo Studies Reveal that Hesperetin-7- O-glucoside, a Naturally Occurring Monoglucoside, Exhibits Strong Anti-inflammatory Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Herbacetin and gossypetin glycosides from Sedum kamtschaticum Fisch. & C. A. Mey. and S. takesimense Nakai, and their antioxidant, anti-aging, and monoamine oxidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Herbacetin suppresses cutaneous squamous cell carcinoma and melanoma cell growth by targeting AKT and ODC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Herbacetin ameliorates lipopolysaccharide-elicited inflammatory response by suppressing NLRP-3/AIM-2 inflammasome activation, PI3K/Akt/MAPKs/NF-κB redox inflammatory signalling, modulating autophagy and macrophage polarization imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rosavin: Research Advances in Extraction and Synthesis, Pharmacological Activities and Therapeutic Effects on Diseases of the Characteristic Active Ingredients of Rhodiola rosea L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extremely Rare Flavonoid Glycosides Identified in the Stems of Ephedra gerardiana by HPLC-MS and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside | Affiniti Research [affiniti-res.com]

- 12. Characterization of Phenolic Constituents from Ephedra Herb Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ANALYSIS OF PHENOLIC AND FLAVONOIDS OF WILD EPHEDRA ALATA PLANT EXTRACTS BY LC/PDA AND LC/MS AND THEIR ANTIOXIDANT ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Anti-inflammatory activity of Sedum kamtschaticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Flavonoids from Sedum japonicum subsp. oryzifolium (Crassulaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Scientific Foundation of Herbacin Skincare Formulations: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herbacin skincare products are formulated based on the synergistic effects of well-researched botanical extracts and proven cosmetic ingredients. This technical guide delves into the scientific basis of their core formulations, with a particular focus on the key active ingredients: Chamomilla Recutita (Matricaria) flower extract, glycerin, and dimethicone. This paper will elucidate the known mechanisms of action of these components, supported by available scientific data, and present detailed experimental protocols and signaling pathways to provide a comprehensive understanding of their role in skin health and maintenance.

Core Active Ingredients and Mechanisms of Action

The efficacy of this compound's formulations lies in the complementary actions of its primary ingredients, which provide anti-inflammatory, moisturizing, and protective benefits to the skin.

Chamomilla Recutita (Matricaria) Flower Extract: The Soothing and Anti-inflammatory Agent

Chamomile has been utilized for centuries in traditional medicine for its healing properties.[1] In modern skincare, its extract is prized for its potent anti-inflammatory and antioxidant effects.[2][3]

Key Bioactive Compounds: The primary constituents responsible for chamomile's therapeutic effects are flavonoids (such as apigenin (B1666066), luteolin, and quercetin) and terpenoids (including α-bisabolol and chamazulene).[2][4]

Mechanism of Action:

-

Anti-inflammatory Effects: The flavonoids and terpenoids in chamomile extract penetrate the deeper layers of the skin.[1] They are known to inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), thereby reducing redness and irritation.[5] This makes chamomile extract particularly beneficial for sensitive and inflamed skin conditions.

-

Antioxidant Activity: Flavonoids act as potent antioxidants, neutralizing free radicals generated by environmental stressors such as UV radiation and pollution.[2] This action helps to protect the skin from oxidative damage, which is a key contributor to premature aging.[5]

-

Wound Healing: Compounds like apigenin and α-bisabolol have been shown to stimulate collagen synthesis and keratinocyte proliferation, which can accelerate the healing of minor skin injuries.[5]

Glycerin: The Cornerstone of Hydration and Barrier Function

Glycerin is a well-established humectant that plays a critical role in maintaining skin hydration and reinforcing the skin's natural barrier.[6][7]

Mechanism of Action:

-

Humectant Properties: Glycerin attracts and binds water from the atmosphere and the deeper layers of the skin, increasing the water content of the stratum corneum.[6]

-

Skin Barrier Enhancement: Glycerin supports the skin's natural barrier function by influencing the lipid phase balance in the epidermis.[7]

-

Aquaporin-3 (AQP3) Pathway: A key mechanism of glycerin's action involves the aquaporin-3 (AQP3) channels in keratinocytes. AQP3 is a transporter for water and glycerol (B35011).[8][9] Glycerin transported by AQP3 is utilized by keratinocytes for metabolic processes and contributes to the hydration of the epidermis.[6][8] The AQP3 pathway is also involved in keratinocyte proliferation and differentiation, which are essential for skin homeostasis and repair.[9][10]

Dimethicone: The Protective Shield

Dimethicone is a silicone-based polymer that functions as a skin protectant, forming a breathable barrier on the skin's surface.[11][12]

Mechanism of Action:

-

Occlusive Barrier: Dimethicone forms a thin, hydrophobic layer on the skin that is permeable to gases but reduces transepidermal water loss (TEWL).[13][14] This helps to lock in moisture and protect the skin from external irritants.

-

Emollient Properties: It fills in microscopic irregularities in the skin's surface, resulting in a smoother and softer texture.[11]

-

Non-comedogenic: Due to its large molecular size, dimethicone does not penetrate the skin and is non-comedogenic, meaning it does not clog pores.[13]

Quantitative Data on Core Ingredients

While clinical data specific to this compound's final formulations are proprietary, the following tables summarize quantitative findings from studies on the core ingredients.

Table 1: Efficacy of Dimethicone-Based Formulations

| Parameter | Result | Source |

| Skin Hydration | Up to 45% improvement within one week of twice-daily use. | General clinical studies on dimethicone-based formulations. |

| Transepidermal Water Loss (TEWL) | Reduction of 20-30%. | [14] |

Table 2: Efficacy of Glycerin in Skincare

| Parameter | Result | Source |

| Stratum Corneum Hydration | Significant increase in skin hydration levels. | [6] |

| Skin Barrier Function | Improved barrier repair and function. | [9] |

Table 3: Anti-inflammatory Activity of Chamomile Bioactives

| Bioactive Compound | Effect | Source |

| Apigenin | Inhibition of pro-inflammatory enzymes (COX-2, LOX). | [5] |

| α-Bisabolol | Reduction of redness and irritation. | [5] |

| Chamazulene | Potent antioxidant and anti-inflammatory actions. | [3][5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the scientific literature provide a framework for understanding how the efficacy of these ingredients is evaluated.

In Vitro Evaluation of Anti-inflammatory Activity of Chamomile Extract

-

Objective: To assess the inhibitory effect of chamomile extract on pro-inflammatory markers in cell cultures.

-

Cell Line: Human keratinocytes (HaCaT) or dermal fibroblasts.

-

Methodology:

-

Cells are cultured in appropriate media.

-

Inflammation is induced using agents like lipopolysaccharide (LPS) or UV radiation.

-

Cells are treated with varying concentrations of chamomile extract.

-

The expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., COX-2) is measured using techniques such as ELISA and RT-PCR.

-

A dose-response curve is generated to determine the IC50 (half-maximal inhibitory concentration) of the extract.

-

Clinical Evaluation of Skin Hydration and Barrier Function

-

Objective: To measure the effect of a glycerin-containing formulation on skin hydration and transepidermal water loss (TEWL).

-

Study Design: A randomized, double-blind, placebo-controlled clinical trial.[15]

-

Participants: Healthy volunteers with dry to moderately dry skin.

-

Methodology:

-

Baseline measurements of skin hydration (using a Corneometer) and TEWL (using a Tewameter) are taken on a defined area of the forearm.

-

Subjects are randomly assigned to apply either the test formulation or a placebo to the designated area twice daily for a specified period (e.g., 2-4 weeks).

-

Measurements are repeated at set intervals (e.g., weekly) and at the end of the study.

-

Statistical analysis is performed to compare the changes in hydration and TEWL between the active and placebo groups.

-

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental designs offer a clearer understanding of the scientific principles at play.

Caption: Glycerin transport via the AQP3 channel in keratinocytes.

Caption: Inhibition of pro-inflammatory enzymes by chamomile extract.

Caption: Workflow for a typical skin hydration clinical trial.

Conclusion

The scientific foundation of this compound skincare formulations is rooted in the well-documented efficacy of its core ingredients. The synergistic combination of chamomile extract, glycerin, and dimethicone provides a multi-faceted approach to skin health, addressing inflammation, hydration, and protection. While clinical data on the final formulations remain proprietary, the extensive body of scientific literature supporting the mechanisms of action of the individual components provides a strong rationale for their inclusion and effectiveness in skincare products. Further research, including in-vitro and in-vivo studies on the complete formulations, would provide more direct evidence of their synergistic effects and further solidify their scientific standing in the cosmetic and dermatological fields.

References

- 1. Chamomile: A herbal medicine of the past with bright future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. The Mechanism Action of German Chamomile (Matricaria recutita L.) in the Treatment of Eczema: Based on Dose–Effect Weight Coefficient Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chamomile Extract in Formulations - Genesis Formulab [genesisformulab.com]

- 5. hollyhoq.com [hollyhoq.com]

- 6. mdpi.com [mdpi.com]

- 7. Regulation of the glycerol transporter, aquaporin-3, by histone deacetylase-3 and p53 in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aquaporin-3 functions as a glycerol transporter in mammalian skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aquaporin-3 in Keratinocytes and Skin: Its Role and Interaction with Phospholipase D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. What is the mechanism of Dimethicone? [synapse.patsnap.com]

- 12. What is dimethicone? Uses, safety, and alternatives [medicalnewstoday.com]

- 13. prequelskin.com [prequelskin.com]

- 14. dermatology.mhmedical.com [dermatology.mhmedical.com]

- 15. A 12‐Week Randomized, Double‐Blind, Placebo‐Controlled Trial for the Efficacy and Safety of a Novel Nutraceutical for Mild‐to‐Moderate Acne - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Phytochemical Composition of Matricaria recutita (Chamomile) Extract

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Matricaria recutita L. (syn. Chamomilla recutita L.), commonly known as German chamomile, is a highly valued medicinal plant from the Asteraceae family. For centuries, its flower extracts have been utilized in traditional medicine for their potent anti-inflammatory, antioxidant, antimicrobial, and sedative properties.[1][2] The therapeutic efficacy of chamomile is attributed to its complex and rich phytochemical profile. This guide provides an in-depth technical overview of the key bioactive compounds present in M. recutita extract, detailed experimental protocols for their analysis, and an exploration of the molecular signaling pathways they modulate.

Phytochemical Composition

The bioactive constituents of chamomile are diverse, encompassing two primary classes: terpenoids and flavonoids.[3] Other significant compounds include phenolic acids, coumarins, and polyynes.[4][5] The concentration of these phytochemicals can vary based on the plant's origin, chemotype, harvesting stage, and the extraction method employed.[6][7]

Key Phytochemical Classes

The major chemical constituents of chamomile flowers are summarized in the table below.

Table 1: Major Phytochemicals in Matricaria recutita Extract

| Class | Compound | Primary Location |

|---|---|---|

| Terpenoids | α-Bisabolol | Essential Oil |

| Bisabolol Oxide A & B | Essential Oil | |

| Chamazulene (B1668570) | Essential Oil | |

| (E)-β-Farnesene | Essential Oil | |

| (Z)-en-yn-dicycloether | Essential Oil | |

| Flavonoids | Apigenin (B1666066) | Flowers |

| Apigenin-7-O-glucoside | Flowers | |

| Luteolin | Flowers | |

| Quercetin | Flowers | |

| Rutin | Flowers | |

| Phenolic Acids | Caffeic Acid | Flowers |

| Ferulic Acid | Flowers | |

| Chlorogenic Acid | Flowers, Tea Infusions | |

| Coumarins | Herniarin | Flowers |

| | Umbelliferone | Flowers |

Sources:[1][4][5][6][8][9][10]

Quantitative Data

The quantitative composition of chamomile extract is crucial for standardization and therapeutic application. The following tables present compiled data from various analytical studies.

Table 2: Quantitative Analysis of Essential Oil Components from M. recutita Flowers (GC-MS)

| Compound | Class | Content Range (%) | Notes |

|---|---|---|---|

| α-Bisabolol | Sesquiterpenoid | 8 - 14 | Key anti-inflammatory and spasmolytic agent.[6][11] |

| Bisabolol Oxide A | Sesquiterpenoid | 20 - 70.46 | Often the most abundant compound; defines certain chemotypes.[11][12] |

| Bisabolol Oxide B | Sesquiterpenoid | 8 - 12 | Contributes to the overall therapeutic effect.[11] |

| Chamazulene | Sesquiterpenoid | 5 - 7 | Formed from matricin (B150360) during distillation; provides the blue color and potent anti-inflammatory activity.[6][11][13] |

| (E)-β-Farnesene | Sesquiterpenoid | 4 - 13 | A significant volatile component.[6][11] |

| (Z)-en-yn-dicycloether | Polyacetylene | 17 - 22 | A major spiroether compound found in the essential oil.[11] |

Note: Percentages represent the relative peak area in GC-MS chromatograms and can vary significantly between different chemotypes and geographical origins.[7][12]

Table 3: Quantitative Analysis of Phenolic Compounds in M. recutita Extracts (HPLC)

| Compound | Class | Content Range | Extraction Solvent |

|---|---|---|---|

| Apigenin-7-O-glucoside | Flavonoid | 210 - 1110 mg/100g | 70% Aqueous Ethanol |

| Apigenin | Flavonoid | 40 - 740 mg/100g | 70% Aqueous Ethanol |

| Total Phenolics | - | 1.77 - 50.75 g GAE/100g | Methanol, Water, 70% Ethanol |

| Total Flavonoids | - | 0.82 - 36.75 g QE/100g | Methanol, Water, 70% Ethanol |

Note: GAE = Gallic Acid Equivalent; QE = Quercetin Equivalent. Content is reported on a dry material basis. Pharmacopoeias suggest chamomile flowers should contain at least 0.25% to 0.3% apigenin-7-glucoside.[8][14][15]

Experimental Protocols

Accurate characterization of chamomile's phytochemicals relies on standardized extraction and analytical methodologies.

Extraction Protocols

Protocol 3.1.1: Steam Distillation for Essential Oil Extraction

-

Plant Material: Fresh or dried chamomile flowers (Matricaria recutita L.) are used. For this protocol, 600 g of fresh flowers are placed into a stainless steel distillation unit.[6][16]

-

Apparatus: A Clevenger-type apparatus or a stainless steel mini distillation unit is assembled.

-

Distillation: Steam is passed through the plant material. The heat and steam cause the plant's microscopic glands to burst, releasing the volatile essential oil.

-

Condensation: The steam and essential oil vapor mixture is passed through a condenser, which cools the vapor back into a liquid state.

-

Separation: The liquid mixture flows into a separator (florentine flask). Due to the difference in density, the essential oil separates from the water (hydrosol), typically forming a layer on top.

-

Collection & Drying: The essential oil layer is carefully collected. Anhydrous sodium sulfate (B86663) is added to remove any residual water.[6]

-

Storage: The final blue-colored essential oil is stored in a sealed, dark glass vial at 4°C until analysis.[6] The typical yield ranges from 0.2% to 1.0% (v/w).[6]

Protocol 3.1.2: Solvent Extraction for Flavonoids and Phenolic Acids

-

Plant Material: Dried and powdered chamomile flowers are used. A particle size of 0.25 mm is optimal for efficient extraction.[17]

-

Extraction: 10 g of the powdered plant material is macerated with 100 mL of a suitable solvent (e.g., methanol, 70% aqueous ethanol).[2][15]

-

Conditions: The mixture is agitated or sonicated for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) to maximize the extraction of phenolic compounds.[17]

-

Filtration: The mixture is filtered through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Concentration: The solvent is evaporated from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Storage: The resulting crude extract is stored in a desiccator or at low temperatures prior to analysis.

Analytical Protocols

Protocol 3.2.1: Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis

-

Sample Preparation: The essential oil obtained from Protocol 3.1.1 is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration of approximately 1%.

-

GC System: An Agilent 7890 GC or similar system is used.

-

Column: A fused silica (B1680970) capillary column such as an HP-5 (e.g., 30 m length × 0.25 mm i.d., 0.25 µm film thickness) is employed.[6][16]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.1-2 mL/min).[6][16]

-

Oven Temperature Program: A temperature gradient is programmed to separate the components. A typical program starts at 60°C, holds for 5 minutes, then ramps up to 250°C at a rate of 10°C/min.[6]

-

Injector and Detector: The injector temperature is set to 250°C and the MS ion source temperature is also set to 250°C.[6]

-

Mass Spectrometry: The MS is operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a range of m/z 40-550.

-

Compound Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by matching their spectra with libraries such as NIST and Wiley.

Protocol 3.2.2: High-Performance Liquid Chromatography (HPLC) for Flavonoid Analysis

-

Sample Preparation: The dry extract from Protocol 3.1.2 is redissolved in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL) and filtered through a 0.45 µm syringe filter.[15]

-

HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector is used.

-

Column: A reverse-phase C18 column (e.g., Zorbax RX-C18, 250 mm x 4.6 mm, 5 µm) is commonly used.[14]

-

Mobile Phase: A gradient elution is typically performed using a mixture of an aqueous solvent (A) and an organic solvent (B). For example:

-

Elution Program: A gradient program is run to separate the compounds, for example, starting with 10% B and increasing to 50% B over 30 minutes. The flow rate is maintained at 1 mL/min.[14]

-

Detection: The eluting compounds are monitored at specific wavelengths. For flavonoids like apigenin and its glucosides, detection is often set between 330-340 nm.[17][18]

-

Quantification: Compounds are quantified by creating a calibration curve using external standards of known concentrations (e.g., apigenin-7-O-glucoside, quercetin).[15][17]

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for the phytochemical analysis of chamomile extract is depicted below.

Signaling Pathways Modulated by Chamomile Phytochemicals

The anti-inflammatory effects of chamomile are a primary focus of research. Key compounds like apigenin and chamazulene modulate several pro-inflammatory signaling pathways.[1]

4.2.1 NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Chamomile flavonoids, particularly apigenin, are known to inhibit this pathway, thereby downregulating the expression of inflammatory mediators.[1][8][19]

4.2.2 MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial for cellular responses to external stimuli and are involved in inflammation. Apigenin has been shown to suppress the MAPK/ERK signaling pathway, contributing to its anti-inflammatory and anti-cancer effects.[8][19][20]

Conclusion

Matricaria recutita extract is a chemically complex mixture with a well-documented profile of bioactive compounds, primarily terpenoids and flavonoids. The therapeutic properties of chamomile, especially its anti-inflammatory effects, are a direct result of these compounds modulating key cellular signaling pathways such as NF-κB and MAPK. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation and standardization of this important medicinal plant.

References

- 1. Chamomile (Matricaria Chamomilla L.) as An Anti-Inflammatory Agent for Oral Mucosa: Mechanisms and Clinical Evidence – International Journal of Current Science Research and Review [ijcsrr.org]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. mdpi.com [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory effect of chamomile from randomized clinical trials: a systematic review and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chamomile flavonoids exposed: Topics by Science.gov [science.gov]

- 10. Chamomile (Matricaria Recutita) extract | Chamomilla Recutita Flower Extract | Cosmetic Ingredients Guide [ci.guide]

- 11. researchgate.net [researchgate.net]

- 12. GC-MS AND Chemometric Analysis of the Essential Oils Obtained from Mexican Commercial Chamomilla Recutita Teas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chamazulene - Wikipedia [en.wikipedia.org]

- 14. Monitoring by HPLC of Chamomile Flavonoids Exposed to Rat Liver Microsomal Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of phenolic compounds in Matricaria chamomilla and its extracts by UPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. The Phytochemical Composition and Antioxidant Activity of Matricaria recutita Blossoms and Zingiber officinale Rhizome Ethanol Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Analysis of Polysaccharides in Aloe Vera Gel

For Researchers, Scientists, and Drug Development Professionals

The inner leaf gel of the Aloe vera plant is a rich source of bioactive polysaccharides, which are the primary drivers of its widely recognized therapeutic properties. These complex carbohydrates, most notably acemannan, are known for their immunomodulatory, anti-inflammatory, wound-healing, and other beneficial effects.[1][2][3] A thorough chemical analysis of these polysaccharides is paramount for quality control, standardization of commercial products, and the development of new therapeutic agents. This technical guide provides a comprehensive overview of the key methodologies used to extract, purify, and characterize polysaccharides from Aloe vera gel, with a focus on quantitative data and detailed experimental protocols.

Quantitative Composition of Aloe Vera Gel Polysaccharides

The polysaccharide content and composition of Aloe vera gel can vary significantly depending on factors such as the plant's age, growing conditions, and processing methods.[2][4] The primary polysaccharide is acemannan, a β-(1→4)-linked glucomannan.[1] The ratio of mannose to glucose is a critical parameter in characterizing these polysaccharides.[1]

Table 1: Monosaccharide Composition and Ratios in Aloe Vera Gel Polysaccharides

| Parameter | Reported Values | Source |

| Mannose-to-Glucose (M/G) Ratio | 5.9:1, 4.1:1, 2.5:1 | [1] |

| 15–20:1 | [5] | |

| 1:3 | [3] | |

| Monosaccharide Composition of Aloeride | Glucose (37.2%), Galactose (23.9%), Mannose (19.5%), Arabinose (10.3%) | [3] |

| General Monosaccharide Presence | Mannose, Glucose, Galactose, Arabinose, Xylose, Rhamnose, Glucuronic acid | [1][3][6][7] |

Table 2: Concentration and Molecular Weight of Aloe Vera Polysaccharides

| Parameter | Reported Values | Source |

| Acemannan Concentration (High Molecular Weight Fraction) | 106.03 ppm (dry season), 99.97 ppm (rainy season) | [8][9] |

| Total Polysaccharides in Dry Matter | 50-60% | [10] |

| Molecular Weight (MW) of Acemannan | Up to 2,000 kDa | [8] |

| 55 kDa, 129 kDa, 962 kDa (weight-average MW) | [11][12] | |

| 30-40 kDa to >1000 kDa | [3] | |

| Molecular Weight of Aloeride | 4,000-7,000 kDa | [3] |

| Molecular Weight of Polyuronide | 275-374 kDa | [3] |

| Molecular Weight of Aloeferon | 70 kDa | [3] |

Experimental Protocols for Polysaccharide Analysis

A multi-step approach is required for the comprehensive analysis of Aloe vera polysaccharides, encompassing extraction, purification, and detailed characterization.

Extraction and Purification of Polysaccharides

The initial step involves the extraction of crude polysaccharides from the Aloe vera gel, followed by purification to remove other components like proteins, pigments, and small molecules.[2]

Protocol: Ethanol (B145695) Precipitation of Crude Polysaccharides [2][13][14]

-

Homogenization: Excise the inner gel from fresh Aloe vera leaves and homogenize it in a blender.

-

Centrifugation: Centrifuge the homogenate to separate the insoluble fibrous material from the soluble supernatant.

-

Ethanol Precipitation: Add absolute ethanol to the supernatant (typically in a 3:1 or 4:1 volume ratio of ethanol to supernatant) and leave overnight at 4°C to precipitate the polysaccharides.

-

Collection and Drying: Collect the white precipitate by centrifugation, wash with ethanol, and then lyophilize (freeze-dry) to obtain the crude polysaccharide powder.

Protocol: Purification by Sevag Method [14]

-

Redissolve: Dissolve the crude polysaccharide extract in deionized water.

-

Deproteinization: Add Sevag reagent (chloroform:n-butanol, 4:1 v/v) to the polysaccharide solution, typically at a 1:3 or 1:4 ratio of reagent to solution.

-

Shaking and Centrifugation: Shake the mixture vigorously for 20-30 minutes and then centrifuge to separate the phases.

-

Collection of Aqueous Phase: Carefully collect the upper aqueous phase containing the polysaccharides.

-

Repeat: Repeat the deproteinization steps until no protein precipitate is visible at the interface.

-

Dialysis and Lyophilization: Dialyze the purified polysaccharide solution against deionized water to remove small molecules and then lyophilize to obtain the purified polysaccharide powder.

References

- 1. Aloe Vera Polysaccharides as Therapeutic Agents: Benefits Versus Side Effects in Biomedical Applications | MDPI [mdpi.com]

- 2. Extraction, Purification, Structural Characteristics, Biological Activities and Pharmacological Applications of Acemannan, a Polysaccharide from Aloe vera: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Composition and Applications of Aloe vera Leaf Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijeais.org [ijeais.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. smbb.mx [smbb.mx]

- 9. Main Polysaccharides Isolated and Quantified of Aloe vera Gel in Different Seasons of the Year [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Weight Determination of Aloe Polysaccharides Using Size Exclusion Chromatography Coupled with Multi-Angle Laser Light Scattering and Refractive Index Detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Extraction, Purification and Structural Characterization of Polysaccharide from Transgenic Aloe vera L. [spkx.net.cn]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Herbacetin 8-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of herbacetin (B192088) 8-O-glucoside, a flavonoid glycoside with potential therapeutic applications. The methodologies described are based on established techniques for the separation of flavonoids from plant sources, particularly Lespedeza cuneata and Rhodiola rosea, which are known to contain herbacetin derivatives.

Introduction

Herbacetin 8-O-glucoside is a naturally occurring flavonoid characterized by a glucose moiety attached to the 8th position of the herbacetin aglycone. Flavonoids, as a class of secondary metabolites, are widely recognized for their diverse biological activities, including antioxidant and anti-inflammatory properties. Herbacetin and its glycosides have been identified in various medicinal plants, and emerging research suggests their potential in drug discovery and development. For instance, herbacetin has been identified as a novel inhibitor of serum/glucocorticoid regulated kinase 1 (SGK1), a potential target for alleviating myocardial hypertrophy.[1] The successful isolation and purification of herbacetin 8-O-glucoside are critical for its structural elucidation, biological activity screening, and further preclinical and clinical development.

This document outlines a synthesized protocol for the efficient extraction, fractionation, and purification of herbacetin 8-O-glucoside from plant material.

Experimental Workflow and Protocols

The overall workflow for the isolation and purification of herbacetin 8-O-glucoside involves a multi-step process beginning with extraction from the plant matrix, followed by a series of chromatographic separations to achieve a high degree of purity.

Protocol 1: Extraction and Solvent Partitioning

This protocol is adapted from methodologies used for the extraction of flavonoids from Lespedeza cuneata.[2][3]

1. Plant Material Preparation:

-

Obtain dried aerial parts of Lespedeza cuneata.

-

Grind the plant material into a fine powder using a mechanical grinder.

2. Maceration Extraction:

-

Weigh 1.8 kg of the powdered plant material.

-

Submerge the powder in 80% aqueous methanol (MeOH) at room temperature.

-

Allow the mixture to macerate for 3 days with occasional stirring.

-

Repeat the extraction process four times.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude methanol extract.

3. Solvent Partitioning:

-

Suspend the crude methanol extract (approximately 196.74 g) in distilled water.

-

Perform successive liquid-liquid partitioning with hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

The flavonoid glycosides, including herbacetin 8-O-glucoside, are expected to be enriched in the n-butanol fraction.

-

Concentrate the n-butanol fraction in vacuo.

Protocol 2: Column Chromatography Purification

This protocol outlines the sequential use of Diaion HP-20P and Sephadex LH-20 column chromatography for the fractionation of the n-butanol extract, based on established methods for flavonoid separation.[2]

1. Diaion HP-20P Column Chromatography:

-

Pack a glass column with Diaion HP-20P resin and equilibrate with distilled water.

-

Load the concentrated n-butanol fraction onto the column.

-

Elute the column with a stepwise gradient of increasing methanol concentrations in water (e.g., 0%, 40%, 60%, 80%, and 100% MeOH).

-

Collect the fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the target compound.

2. Sephadex LH-20 Column Chromatography:

-

Further fractionate the target-containing fractions from the Diaion HP-20P column on a Sephadex LH-20 column.

-

Use 80% aqueous methanol as the mobile phase.

-

Collect the eluted fractions and analyze to pool those enriched with herbacetin 8-O-glucoside.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final purification step utilizes preparative reverse-phase HPLC to isolate herbacetin 8-O-glucoside to a high degree of purity.

1. System and Column:

-

Use a preparative HPLC system equipped with a UV detector.

-

Employ a reversed-phase C18 column (e.g., 250 mm x 20 mm, 4-5 µm particle size).

2. Mobile Phase and Elution:

-

Prepare a mobile phase consisting of (A) acidified water (e.g., with 0.1% formic acid) and (B) acetonitrile (B52724) or methanol.

-

Elute the sample with a linear gradient of the organic solvent. The exact gradient should be optimized based on analytical HPLC results. A starting point could be a gradient from 15% B to 30% B over 40 minutes.

-

Maintain a flow rate appropriate for the column size (e.g., 3-10 mL/min).

3. Detection and Collection:

-

Monitor the elution at a suitable wavelength, typically around 254 nm or 280 nm for flavonoids.[4]

-

Collect the peak corresponding to herbacetin 8-O-glucoside.

-

Evaporate the solvent to obtain the purified compound.

4. Purity Assessment:

-

Assess the purity of the isolated compound using analytical HPLC and confirm its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize quantitative data relevant to the isolation and purification of herbacetin glycosides.

Table 1: Extraction Yields from Lespedeza cuneata

| Extraction Method | Solvent | Yield (%) | Plant Part | Reference |

| Maceration | 80% Methanol | 10.9 | Aerial Parts | [2] |

| Hot Water Extraction | Water | 12.6 | Not specified | [5] |

| Ethanol Extraction | 50% Ethanol | 17.6 | Not specified | [5] |

| Hot Water Extraction | Water | 15.3 | Not specified | [6] |

Table 2: Chromatographic Conditions for Flavonoid Glycoside Separation

| Chromatography Type | Stationary Phase | Mobile Phase/Eluent | Application | Reference |

| Column Chromatography | Diaion HP-20P | Stepwise gradient of MeOH in H₂O (0-100%) | Fractionation of n-BuOH extract | [2] |

| Column Chromatography | Sephadex LH-20 | 80% MeOH | Further fractionation | [2] |

| Preparative HPLC | C18 (250 x 20 mm, 4 µm) | 15% aqueous acetonitrile | Isolation of flavonoids | [2] |

| Analytical HPLC | C18 (250 x 4.6 mm, 5 µm) | Gradient of acidified water and acetonitrile/methanol | Quantification | [4] |

| Column Chromatography | Polyamide | Ethanol-water gradients | Enrichment of flavonoids | [7] |

Biological Context and Signaling

Herbacetin has been identified as an inhibitor of SGK1, a kinase involved in the signaling pathway of myocardial hypertrophy. The inhibition of SGK1 by herbacetin can prevent the downstream phosphorylation of pro-hypertrophic factors, thus potentially mitigating the development of cardiac hypertrophy.

Conclusion

The protocols and data presented provide a robust framework for the successful isolation and purification of herbacetin 8-O-glucoside for research and drug development purposes. The synthesized methodology, based on established techniques for flavonoid separation, offers a clear path from crude plant extract to a highly purified compound suitable for comprehensive biological evaluation. Further optimization of the chromatographic steps, particularly the preparative HPLC gradient, will be necessary to maximize yield and purity.

References

- 1. Discovery of Herbacetin as a Novel SGK1 Inhibitor to Alleviate Myocardial Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids isolated from Lespedeza cuneata G. Don and their inhibitory effects on nitric oxide production in lipopolysaccharide-stimulated BV-2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lignan Glycosides and Flavonoid Glycosides from the Aerial Portion of Lespedeza cuneata and Their Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Aqueous extract of Lespedeza cuneata improves male menopause by increase of nitric oxide and dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Laboratory Synthesis of Herbacetin and its Glycosides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the laboratory synthesis of herbacetin (B192088), a naturally occurring flavonol with significant pharmacological interest, and its corresponding glycosides. This document outlines detailed protocols for the total synthesis of the herbacetin aglycone, strategies for regioselective glycosylation, and methods for purification and characterization.

Introduction to Herbacetin and its Glycosides

Herbacetin (3,5,7,8-tetrahydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) is a flavonoid found in various plants, including flaxseed and species of Rhodiola. It has garnered attention for its potential antioxidant, anti-inflammatory, and anticancer properties. In nature, herbacetin often exists as glycosides, where sugar moieties are attached to one or more of its hydroxyl groups. These glycosidic forms can exhibit altered solubility, bioavailability, and biological activity compared to the aglycone. The ability to synthesize herbacetin and its specific glycosides in the laboratory is crucial for further pharmacological evaluation and drug development.

Total Synthesis of Herbacetin Aglycone

The total synthesis of herbacetin can be achieved through the Algar-Flynn-Oyamada (AFO) reaction , which involves the oxidative cyclization of a chalcone (B49325) precursor.[1][2]

Protocol 1: Synthesis of the Chalcone Precursor

This protocol describes the synthesis of the chalcone intermediate required for the AFO reaction.

Materials:

-

2',3',4',6'-Tetrahydroxyacetophenone

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 40%)

-

Hydrochloric acid (HCl) for acidification

-

Distilled water

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolve 2',3',4',6'-Tetrahydroxyacetophenone and 4-hydroxybenzaldehyde in ethanol in a round-bottom flask.

-

Slowly add the sodium hydroxide solution to the stirred mixture at room temperature.

-